Molecular Weight and Lipophilicity Comparison: 1020455-23-5 vs. N-[2-(3,4-dimethoxyphenyl)ethyl]-Analog (CAS 1020454-87-8)
Target compound 1020455-23-5 (MW = 371.4 g/mol, XLogP3 = 3.1) is 28 Da lighter and exhibits a lower computed logP than the closest purchasable analog N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (CAS 1020454-87-8; MW = 399.4 g/mol, predicted XLogP3 ≈ 3.5) [1]. The 7% molecular weight reduction and 0.4 log unit lower lipophilicity suggest superior aqueous solubility and potentially more favorable pharmacokinetic properties, aligning with the 'Lipinski rule-of-five' preference for MW < 400 and logP < 5 [2].
| Evidence Dimension | Physicochemical properties (MW, XLogP3) |
|---|---|
| Target Compound Data | MW = 371.4 g/mol; XLogP3 = 3.1 |
| Comparator Or Baseline | CAS 1020454-87-8: MW = 399.4 g/mol; XLogP3 ≈ 3.5 (predicted) |
| Quantified Difference | ΔMW = -28 g/mol (-7.0%); ΔXLogP3 ≈ -0.4 log units |
| Conditions | Computed using PubChem XLogP3 algorithm vs. analogous prediction for comparator |
Why This Matters
Smaller size and lower lipophilicity can enhance solubility and reduce non-specific protein binding, making 1020455-23-5 a preferred candidate for cellular and biochemical assays where these parameters are critical.
- [1] PubChem Compound Summary for CID 25284374 (1020455-23-5). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1020455-23-5 (accessed May 2026). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
